molecular formula C27H32O B14181627 3-(6-Octylpyren-1-yl)propan-1-ol CAS No. 918973-91-8

3-(6-Octylpyren-1-yl)propan-1-ol

Cat. No.: B14181627
CAS No.: 918973-91-8
M. Wt: 372.5 g/mol
InChI Key: XOWQDZOFEAHKTR-UHFFFAOYSA-N
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Description

3-(6-Octylpyren-1-yl)propan-1-ol is an organic compound with the molecular formula C({27})H({32})O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an octyl chain and a propanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Octylpyren-1-yl)propan-1-ol typically involves a multi-step process. One common method starts with the pyrene derivative, which undergoes a Friedel-Crafts alkylation to introduce the octyl group. This is followed by a Grignard reaction to attach the propanol group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and magnesium for the Grignard reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(6-Octylpyren-1-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(6-Octylpyren-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Octylpyren-1-yl)propan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Anthracen-9-yl)propan-1-ol
  • 1-(Pyridine-3-yl)propan-1-ol
  • 3-(Phenanthren-9-yl)propan-1-ol

Uniqueness

3-(6-Octylpyren-1-yl)propan-1-ol is unique due to its specific structural features, such as the octyl chain and the pyrene core. These features confer distinct physical and chemical properties, making it suitable for specialized applications in materials science and biological research .

Properties

CAS No.

918973-91-8

Molecular Formula

C27H32O

Molecular Weight

372.5 g/mol

IUPAC Name

3-(6-octylpyren-1-yl)propan-1-ol

InChI

InChI=1S/C27H32O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-10,19H2,1H3

InChI Key

XOWQDZOFEAHKTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCO

Origin of Product

United States

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